molecular formula C15H13N3O3S2 B427654 1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea

1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B427654
M. Wt: 347.4 g/mol
InChI Key: QBCQRNFZSOLOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SD-57881 involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions. The resulting intermediate is then subjected to sulfonylation using a sulfonyl chloride, followed by carbamoylation to introduce the carbamoyl group .

Industrial Production Methods

Industrial production of SD-57881 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

SD-57881 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

SD-57881 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SD-57881 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole
  • 2-[({[(4-fluorophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole
  • 2-[({[(4-bromophenyl)sulfonyl]amino}carbonyl)amino]-1,3-benzothiazole

Uniqueness

SD-57881 stands out due to its specific substitution pattern on the benzothiazole core, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H13N3O3S2/c1-10-6-8-11(9-7-10)23(20,21)18-14(19)17-15-16-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

QBCQRNFZSOLOGV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.